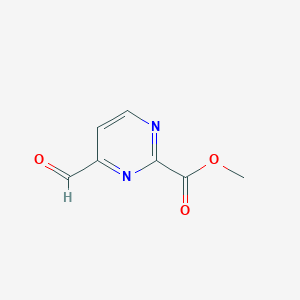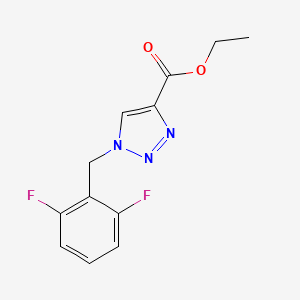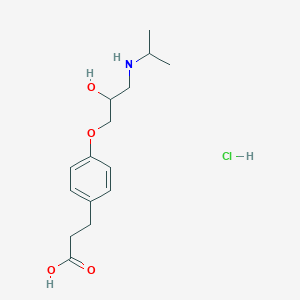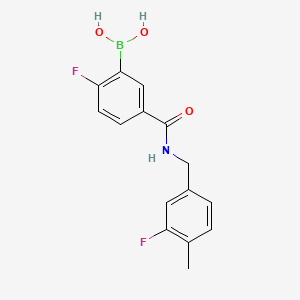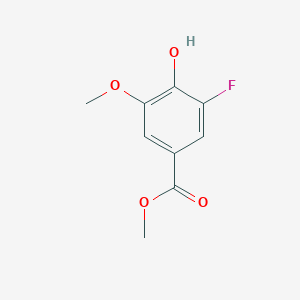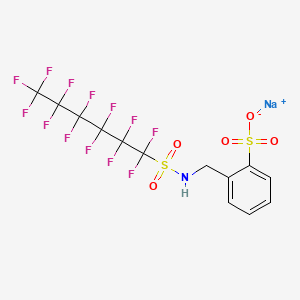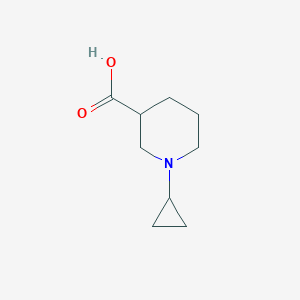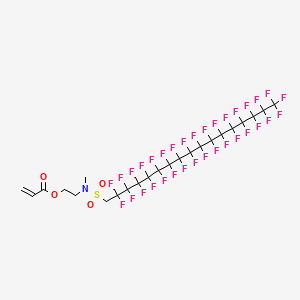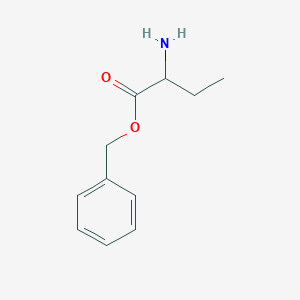![molecular formula C18H21F3N4O4S B13408924 Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring, a diazepane ring, and a trifluoromethyl-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid with a substituted amine under reflux conditions, followed by acid-mediated cyclization.
Introduction of the Diazepane Ring: The diazepane ring can be introduced through a nucleophilic substitution reaction involving a suitable diazepane precursor and an electrophilic intermediate.
Attachment of the Trifluoromethyl-Substituted Pyridine: The trifluoromethyl-substituted pyridine ring can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .
化学反応の分析
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Secondary amines
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the diazepane ring may facilitate its interaction with enzyme active sites . The compound’s overall structure allows it to inhibit specific enzymes or receptors, thereby modulating biological pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones share structural similarities with the pyrrole ring.
Diazepane Derivatives: Similar compounds include those with diazepane rings, such as certain benzodiazepines.
Trifluoromethyl-Substituted Pyridines: Compounds like 3-methyl-4-(trifluoromethyl)pyridine are structurally related.
Uniqueness
Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate is unique due to the combination of its three distinct structural motifs: the pyrrole ring, the diazepane ring, and the trifluoromethyl-substituted pyridine ring. This combination confers specific biological activities and chemical reactivity that are not commonly found in other compounds .
特性
分子式 |
C18H21F3N4O4S |
|---|---|
分子量 |
446.4 g/mol |
IUPAC名 |
methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H21F3N4O4S/c1-23-14(17(26)29-2)4-5-16(23)30(27,28)25-9-3-8-24(10-11-25)15-12-13(6-7-22-15)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3 |
InChIキー |
KCPWYWJRRAUCOF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1S(=O)(=O)N2CCCN(CC2)C3=NC=CC(=C3)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


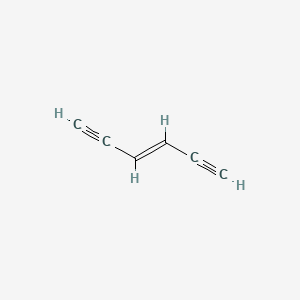
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
